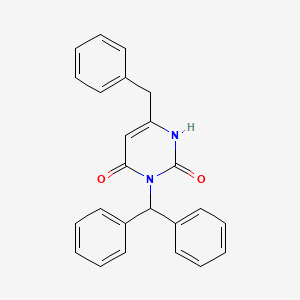![molecular formula C18H13FN2O B12530648 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridoindole core structure, which is further substituted with a 4-fluoro-3-methoxyphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: This can be achieved through a Fischer indole synthesis, where an appropriate phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the Fluoro and Methoxy Substituents: The 4-fluoro-3-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antimicrobial and antioxidant properties.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methoxyphenyl)acetone: This compound shares the same fluoro and methoxy substituents but differs in the core structure, leading to different chemical and biological properties.
(4-Fluoro-3-methoxyphenyl)boronic acid: This compound is used as a reagent in Suzuki-Miyaura coupling reactions and has different applications compared to the pyridoindole derivative.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in scientific research.
Properties
Molecular Formula |
C18H13FN2O |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H13FN2O/c1-22-16-10-11(6-7-14(16)19)17-18-13(8-9-20-17)12-4-2-3-5-15(12)21-18/h2-10,21H,1H3 |
InChI Key |
BVXGNNOZLCJKKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)

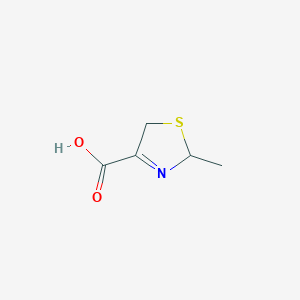
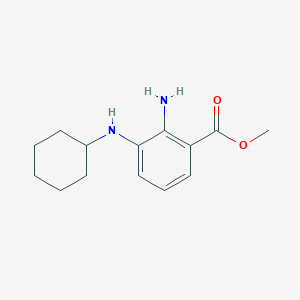

dimethylsilane](/img/structure/B12530591.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
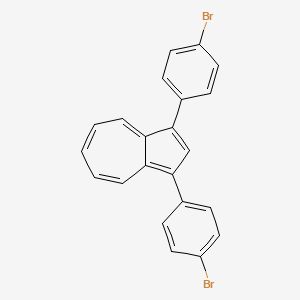
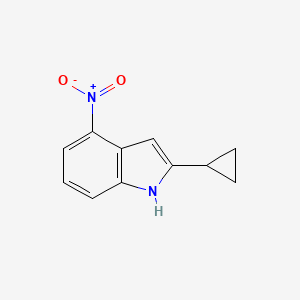
![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
